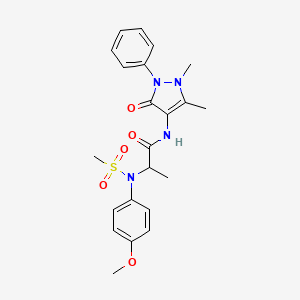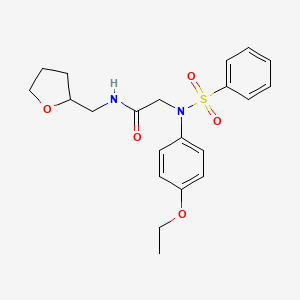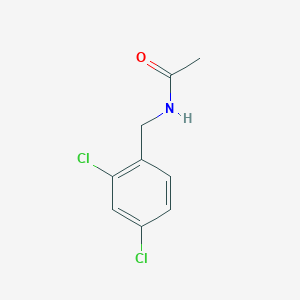![molecular formula C16H15Cl2NOS B3927106 N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3927106.png)
N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide is a chemical compound that has been the subject of scientific research due to its potential use in medicine. It is commonly referred to as "CMPT" and has been investigated for its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of CMPT is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for the growth and survival of cancer cells. By inhibiting HSP90, CMPT disrupts the function of these proteins and leads to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CMPT has also been shown to have anti-inflammatory effects. It has been investigated for its potential use in treating diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMPT in lab experiments is that it has been well-studied and its synthesis method is well-established. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on CMPT. One area of interest is the development of more potent analogs of CMPT that may have improved anti-cancer properties. Another area of interest is the investigation of CMPT's potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, more research is needed to fully understand the mechanism of action of CMPT and how it can be optimized for use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
CMPT has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro, particularly in breast cancer and lung cancer cell lines. CMPT has also been investigated for its ability to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-10-3-4-13(18)9-15(10)19-16(20)11(2)21-14-7-5-12(17)6-8-14/h3-9,11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYIEGDMIKIOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide](/img/structure/B3927026.png)
![10-butyryl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927036.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927044.png)
![1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3927049.png)
![N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide](/img/structure/B3927052.png)
![N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3927056.png)
![1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3927057.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3927081.png)

![3-bromo-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3927096.png)
![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)propanamide](/img/structure/B3927115.png)
![11-(2,6-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927116.png)
